molecular formula C8H7BrO2 B015216 2-Bromo-2'-hydroxyacetophenone CAS No. 2491-36-3

2-Bromo-2'-hydroxyacetophenone

Cat. No.: B015216
CAS No.: 2491-36-3
M. Wt: 215.04 g/mol
InChI Key: SGPKEYSZPHMVNI-UHFFFAOYSA-N
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Description

2-Bromo-2’-hydroxyacetophenone is an organic compound with the molecular formula C8H7BrO2. It is characterized by the presence of bromine and hydroxy functional groups attached to an acetophenone backbone. This compound is known for its applications in various chemical processes and is typically found as a pale yellow to yellow crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2’-hydroxyacetophenone can be synthesized through the bromination of 2-hydroxyacetophenone. One common method involves the reaction of 2-hydroxyacetophenone with bromine in chloroform under reflux conditions. The reaction is typically carried out at a temperature range of 70-80°C, resulting in the formation of 2-Bromo-2’-hydroxyacetophenone with a yield of around 55% .

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-2’-hydroxyacetophenone may involve the use of large-scale bromination reactors where 2-hydroxyacetophenone is treated with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2’-hydroxyacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

a. Protein Tyrosine Phosphatase Inhibition
2-Bromo-2'-hydroxyacetophenone acts as a covalent inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting PTP1B and SHP-1. These PTPs are crucial in regulating insulin signaling and cell differentiation in myeloid and lymphoid cells. The inhibition of these enzymes has implications for diabetes management, cancer treatment, and allergy research due to their roles in cellular signaling pathways .

b. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that could lead to its use as a potential antimicrobial agent in pharmaceuticals .

c. Synthesis of Analgesics
The compound serves as a key intermediate in the synthesis of analgesic drugs. Its structural properties allow for modifications that can enhance the pharmacological activity of pain-relief medications, making it a valuable building block in drug development .

Biochemical Research

a. Enzyme Inhibition Studies
In biochemical studies, this compound is utilized to investigate the mechanisms of enzyme inhibition. By studying its interaction with various enzymes, researchers can gain insights into drug design and the development of therapeutic agents targeting specific biochemical pathways .

b. Structural Studies
The compound's crystal structure has been analyzed using X-ray diffraction techniques, providing valuable data on molecular interactions and conformational dynamics. Such studies help in understanding the compound's behavior in biological systems and its potential modifications for enhanced activity .

Material Science

a. Polymerization Initiators
In material science, this compound is explored as a polymerization initiator due to its ability to generate free radicals upon exposure to UV light. This property is beneficial for developing photopolymerizable materials used in coatings, adhesives, and other applications requiring durable surfaces .

Summary Table of Applications

Application Area Specific Use Impact/Significance
Medicinal ChemistryPTP inhibitionPotential treatments for diabetes and cancer
Synthesis of analgesicsDevelopment of pain-relief medications
Biochemical ResearchEnzyme inhibition studiesInsights into drug design
Structural analysisUnderstanding molecular interactions
Material SciencePolymerization initiatorsDevelopment of photopolymerizable materials

Mechanism of Action

The mechanism of action of 2-Bromo-2’-hydroxyacetophenone involves its interaction with specific molecular targets. The bromine and hydroxy functional groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

  • 2-Bromo-3’-hydroxyacetophenone
  • 2-Bromo-4’-hydroxyacetophenone
  • 2-Bromo-5’-hydroxyacetophenone

Comparison: 2-Bromo-2’-hydroxyacetophenone is unique due to the specific positioning of the bromine and hydroxy groups on the acetophenone backbone. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its analogs, 2-Bromo-2’-hydroxyacetophenone may exhibit different reactivity patterns and applications, making it a valuable compound in various research and industrial contexts .

Biological Activity

2-Bromo-2'-hydroxyacetophenone (CAS No. 2491-36-3) is a brominated derivative of acetophenone, notable for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

  • Molecular Formula : C₈H₇BrO₂
  • Molecular Weight : 215.04 g/mol
  • Melting Point : 44-48 °C
  • Boiling Point : 152-158 °C at 18 Torr
  • Density : 1.622 g/cm³

Synthesis Methods

Several synthetic routes have been established for the production of this compound, primarily involving the bromination of acetophenone derivatives. A common method includes the reaction of bromine with acetophenone in acetic acid under reflux conditions, yielding a product with a typical yield of around 60% .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated notable inhibitory effects. For instance, a study reported an IC₅₀ value of approximately 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro assays have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). A notable study reported an IC₅₀ value of 0.0136 µM against MCF-7 cells, suggesting strong cytotoxic effects . The mechanism appears to involve the inhibition of key cell cycle regulators, leading to cell cycle arrest and subsequent apoptosis.

Cytotoxicity and Selectivity

While exhibiting potent anticancer activity, the selectivity index (SI) is crucial for determining therapeutic viability. The SI was calculated based on cytotoxicity assays against non-cancerous cell lines, revealing a favorable profile where the compound showed significantly lower toxicity to normal cells compared to cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various brominated compounds including this compound, finding it effective against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
  • Anticancer Activity :
    • In a comparative study with other brominated derivatives, this compound outperformed several analogs in inhibiting the growth of cancer cell lines, making it a candidate for further development as an anticancer agent .

Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC₅₀ ValueReference
AntimicrobialStaphylococcus aureus~50 µg/mL
AntimicrobialEscherichia coli~50 µg/mL
AnticancerMCF-70.0136 µM
AnticancerA549Not specified

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-2'-hydroxyacetophenone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of 2'-hydroxyacetophenone derivatives. For example, iodination of 5'-bromo-2'-hydroxyacetophenone using pyridine iodine monochloride in ethanol under reflux achieves high yields (85%) after recrystallization . Bromination strategies vary: selective bromination with N-bromosuccinimide (NBS) or bromine in the presence of catalysts (e.g., FeCl₃) is common. Reaction temperature, solvent polarity, and catalyst choice critically impact regioselectivity and purity. Comparative studies show NBS offers better control over byproduct formation compared to Br₂ .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers observe?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools. Key NMR signals include:

  • A singlet for the acetyl group (δ ~2.6 ppm in ¹H NMR).
  • Aromatic protons (δ ~6.8–7.5 ppm) with splitting patterns reflecting substituent positions.
  • IR shows strong C=O stretching (~1680 cm⁻¹) and O-H (phenolic) absorption (~3200 cm⁻¹). X-ray crystallography, as used for copper-Schiff base complexes derived from similar hydroxyacetophenones, confirms molecular geometry .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : The compound is hazardous upon skin/eye contact or ingestion. Immediate measures include:

  • Skin exposure: Wash with soap and water; consult a physician if irritation persists.
  • Eye exposure: Rinse thoroughly with water for ≥15 minutes; seek ophthalmological care.
  • Use fume hoods, wear nitrile gloves, and avoid dust formation. Environmental contamination risks require sealed containers and neutralization of waste with bases (e.g., NaOH) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Electron-withdrawing groups (e.g., Cl, NO₂) para to the bromine enhance electrophilicity, accelerating aryl-metal bond formation. Computational studies (DFT) on similar compounds reveal that methoxy groups reduce reactivity due to electron-donating effects, requiring harsher conditions (e.g., Pd(OAc)₂, elevated temperatures) .

Q. What strategies resolve contradictions in reported synthetic yields when using different brominating agents for this compound derivatives?

  • Methodological Answer : Discrepancies arise from reagent selectivity and side reactions. For example, Br₂ may over-brominate the aromatic ring, while NBS targets the acetyl group. Systematic optimization includes:

  • Solvent screening (polar aprotic solvents like DMF improve NBS efficiency).
  • Stoichiometric control (1.1 eq. Br₂ vs. 1.5 eq. NBS).
  • Monitoring reaction progress via TLC or in-situ IR to halt at the mono-brominated stage .

Q. What are the emerging applications of this compound in designing metal-organic frameworks (MOFs) or catalytic systems?

  • Methodological Answer : Its phenolic and ketone functionalities enable chelation with transition metals (e.g., Cu²⁺, Ru³⁺) for MOF nodes or catalysts. For instance, copper complexes of 5-chloro-2-hydroxyacetophenone-Schiff base ligands exhibit catalytic activity in oxidation reactions. The bromine substituent allows post-synthetic modification via cross-coupling to introduce functional groups (e.g., -NH₂, -COOH) for tailored porosity or reactivity .

Properties

IUPAC Name

2-bromo-1-(2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPKEYSZPHMVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179618
Record name 2-Hydroxyphenacyl bromide
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2491-36-3
Record name 2-Bromo-1-(2-hydroxyphenyl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyphenacyl bromide
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Record name 2-Hydroxyphenacyl bromide
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Record name 2-Bromo-2'-hydroxyacetophenone
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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